
1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea” seems to be a derivative of “1,1-Dioxothiolan-3-yl” compounds . These compounds are of potential interest in applications such as pesticides and antioxidants .
Synthesis Analysis
The synthesis of similar compounds like potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate involves the reaction between amines and carbon disulfide, catalyzed by a strong base . The main synthetic route to dithiocarbamates is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds like potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate involve the interaction between the corresponding amine and CS2 in the presence of a strong base .Wissenschaftliche Forschungsanwendungen
Methylation and Biological Activity
- Methylation of Acridin-9-ylthioureas : A study by Bernát et al. (2004) explored the methylation reactions of acridin-9-ylthioureas, leading to the synthesis of derivatives with significant fluorescence intensity and biological activity against Mycobacterium tuberculosis. The research highlights the structural, fluorescence, and biological properties of these methylated products, showcasing their potential in medicinal chemistry and bioimaging applications (Bernát et al., 2004).
Antioxidant Activity in Food and Organisms
- Methylglyoxal and Its Effects : Research by Nemet et al. (2006) focuses on methylglyoxal, a reactive alpha-oxoaldehyde that can modify proteins forming advanced glycation end-products. The study discusses its formation in food and living organisms and its potential antioxidant activities, shedding light on dietary impacts and metabolic implications (Nemet et al., 2006).
Novel Disulfide-Reducing Agents
- Development of Disulfide-Reducing Agents : Lukesh et al. (2012) introduced a novel disulfide-reducing agent, derived from l-aspartic acid, demonstrating superior efficiency in reducing disulfide bonds in small molecules and proteins compared to traditional agents like DTT. This advancement offers new avenues in biochemical research and drug development (Lukesh et al., 2012).
Structure and Chemical Interactions
- Adducts Formation and Crystal Structures : Taouss and Jones (2016) explored the crystal structures of adducts formed between methylthiourea and organic solvents. Their findings contribute to the understanding of molecular interactions and hydrogen bonding in complex systems, providing insights into the design of new materials and compounds (Taouss & Jones, 2016).
Polymer Chemistry and Materials Science
- Synthesis of Glycerin Carbonate-based Intermediates : Benyahya et al. (2011) developed a method to synthesize glycerin carbonate-based intermediates using thiol–ene chemistry. This research paves the way for creating new materials with potential applications in biodegradable plastics and environmentally friendly polymers (Benyahya et al., 2011).
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S2/c1-7-6(11)8-5-2-3-12(9,10)4-5/h5H,2-4H2,1H3,(H2,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLCYJWWYBRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

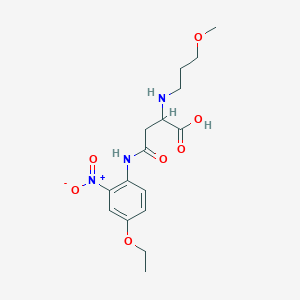
![1-[4-(Oxetan-3-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2842507.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2842508.png)

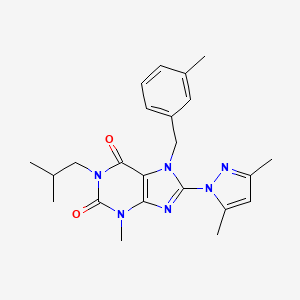

![3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2842515.png)
![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2842520.png)
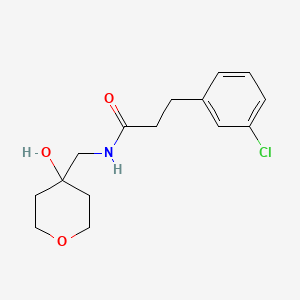
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate](/img/structure/B2842522.png)
![5-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2842523.png)
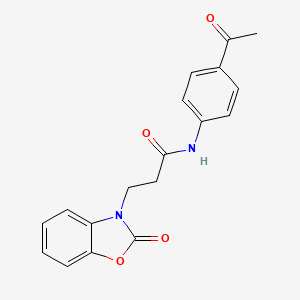
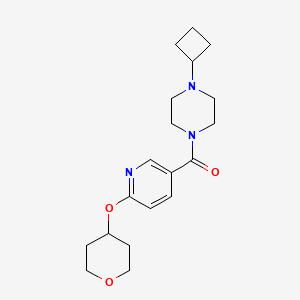
![3,4,5-trimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2842527.png)